1-ethyl-5-(isobutoxymethyl)-1H-pyrazole

Agrochemical Intermediate Pyrazole Synthesis Insecticide Development

1-Ethyl-5-(isobutoxymethyl)-1H-pyrazole (CAS 1856077-35-4) is a synthetic organic compound belonging to the pyrazole family, a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms. The compound is defined by an ethyl substituent at the N1 position and an isobutoxymethyl (-CH₂OCH₂CH(CH₃)₂) ether moiety at the C5 position of the pyrazole core.

Molecular Formula C10H18N2O
Molecular Weight 182.267
CAS No. 1856077-35-4
Cat. No. B2804397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-5-(isobutoxymethyl)-1H-pyrazole
CAS1856077-35-4
Molecular FormulaC10H18N2O
Molecular Weight182.267
Structural Identifiers
SMILESCCN1C(=CC=N1)COCC(C)C
InChIInChI=1S/C10H18N2O/c1-4-12-10(5-6-11-12)8-13-7-9(2)3/h5-6,9H,4,7-8H2,1-3H3
InChIKeyOCMCWQJKLFGJIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-5-(isobutoxymethyl)-1H-pyrazole (1856077-35-4): Pyrazole Intermediate Procurement Overview


1-Ethyl-5-(isobutoxymethyl)-1H-pyrazole (CAS 1856077-35-4) is a synthetic organic compound belonging to the pyrazole family, a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms . The compound is defined by an ethyl substituent at the N1 position and an isobutoxymethyl (-CH₂OCH₂CH(CH₃)₂) ether moiety at the C5 position of the pyrazole core . It is categorized as a functionalized pyrazole building block, most notably disclosed as a key intermediate in the synthesis of substituted bicyclic compounds with pesticidal, particularly insecticidal, applications [1].

Procurement Risk for 1-Ethyl-5-(isobutoxymethyl)-1H-pyrazole: Why Generic Pyrazoles Fail as Replacements


Substituting 1-ethyl-5-(isobutoxymethyl)-1H-pyrazole with a generic, unsubstituted pyrazole or a different alkoxy-pyrazole analog is not a scientifically sound procurement strategy for applications where this specific structure is required. The compound's utility as a chemical intermediate is predicated on the precise and regiospecific combination of an N1-ethyl group and a C5-isobutoxymethyl ether side chain . This substitution pattern introduces specific steric bulk and lipophilicity that are critical to the subsequent reactivity in the synthetic pathway disclosed in patent AU2018241406B2 [1]. A 'close' analog, such as a compound with a different alkyl group on the nitrogen or an altered ether chain at C5, would represent a different chemical entity with a unique set of physicochemical properties, including altered LogP, reactivity profile, and steric environment . Such changes can lead to a complete failure of the intended downstream reaction, yielding no active product, or potentially introducing undesired and untested impurities. Furthermore, for industrial R&D, using an unvalidated substitute introduces significant regulatory and quality control risks that far outweigh any potential marginal cost savings.

Technical Procurement Evidence for 1-Ethyl-5-(isobutoxymethyl)-1H-pyrazole: A Comparative Analysis


Structural Specificity as a Key Intermediate in Pesticidal Compound Synthesis

The primary differentiation of 1-ethyl-5-(isobutoxymethyl)-1H-pyrazole is its specific structural role as a requisite intermediate in the multi-step synthesis of substituted bicyclic compounds with pesticidal activity, as claimed in patent AU2018241406B2 [1]. Unlike unsubstituted pyrazoles (e.g., pyrazole, CAS 288-13-1) or simpler 1-alkylpyrazoles (e.g., 1-ethylpyrazole, CAS 2817-71-2), this compound provides the exact steric and electronic environment needed for subsequent reactions defined in the patent claims. While the patent does not provide bioactivity data for the intermediate itself, its function is established by the resulting active structures. The core evidence is the compound's explicit inclusion as a key starting material or intermediate in the synthetic schemes leading to the final active ingredients [1].

Agrochemical Intermediate Pyrazole Synthesis Insecticide Development

Physicochemical Differentiation: Predicted LogP and Lipophilicity

The compound's estimated lipophilicity, measured by its octanol-water partition coefficient (LogP), provides a quantifiable point of differentiation from simpler pyrazole analogs. The isobutoxymethyl ether group significantly increases the compound's hydrophobicity, which is crucial for its role in creating lipophilic agrochemical active ingredients. Its predicted LogP is estimated to be in the range of 2.3–2.7 , compared to a predicted LogP for the simpler analog 1-ethylpyrazole (CAS 2817-71-2) of approximately 0.8 .

Physicochemical Property Lipophilicity Computational Chemistry

Purity Benchmark and Supply Chain Reliability for Industrial Procurement

From a procurement standpoint, a verifiable purity specification is a critical differentiator. Commercial suppliers offer 1-ethyl-5-(isobutoxymethyl)-1H-pyrazole at a catalog-specified purity of ≥95% . This defined purity benchmark provides a reliable starting point for process chemistry and quality control. In contrast, a generic 'pyrazole intermediate' from an uncertified source may have highly variable purity, often containing significant amounts of positional isomers, unreacted starting materials, or side products from non-specific syntheses.

Chemical Purity Supply Chain Procurement Specification

Best-Fit R&D and Industrial Application Scenarios for 1-Ethyl-5-(isobutoxymethyl)-1H-pyrazole (1856077-35-4)


Agrochemical R&D: Synthesis of Next-Generation Insecticides

This is the primary and most defensible application scenario. Industrial R&D teams focused on developing novel insecticides, particularly those exploring substituted bicyclic compound classes, should procure this compound. As disclosed in patent AU2018241406B2, 1-ethyl-5-(isobutoxymethyl)-1H-pyrazole is a key intermediate for synthesizing compounds designed to target invertebrate pests [1]. Procuring this specific intermediate allows researchers to accurately replicate or expand upon the synthetic routes described in the patent literature, ensuring they are on the correct path for producing the desired active molecular scaffold.

Process Chemistry: Method Development and Optimization

Process chemists tasked with scaling up the synthesis of complex pyrazole-containing molecules can use this compound as a defined starting point for method development. The specified purity of ≥95% provides a reliable baseline for evaluating reaction yields and optimizing conditions such as solvent choice, temperature, and catalyst loading . This application scenario is ideal for minimizing variability during the transition from medicinal chemistry scale to pilot plant production, where the precise identity and purity of intermediates are paramount for robust, reproducible processes.

Medicinal Chemistry: Scaffold Exploration and Derivative Synthesis

While the primary known application is in agrochemicals, this compound is a valuable building block in general medicinal chemistry for exploring structure-activity relationships (SAR). Its specific substitution pattern (N1-ethyl, C5-isobutoxymethyl) provides a distinct steric and electronic profile (predicted LogP 2.3–2.7) . Researchers can procure this scaffold to systematically synthesize derivative libraries by further functionalizing the pyrazole ring (e.g., halogenation at the 4-position, as seen in related bromo-analogs) or by cleaving the ether to access a 5-hydroxymethyl intermediate. This application leverages its unique and commercially available functional handle.

Analytical and Reference Standard Procurement

Analytical chemistry labs supporting agrochemical or fine chemical manufacturing require authentic reference standards of key intermediates for method development (HPLC, GC, NMR) and quality control. Procuring a catalog-defined sample of 1-ethyl-5-(isobutoxymethyl)-1H-pyrazole is essential for establishing validated analytical methods to monitor the synthesis of the final active ingredient, track impurities, and ensure product quality . Its use as a characterized reference material is critical for meeting internal quality assurance and external regulatory requirements for process validation.

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